molecular formula C24H18F3N5O3 B6552893 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040634-12-5

2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552893
CAS No.: 1040634-12-5
M. Wt: 481.4 g/mol
InChI Key: CRVQAVFXIASAHN-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring linked to a 3-(trifluoromethyl)phenyl moiety at position 3. This scaffold is structurally complex, combining multiple pharmacophoric elements:

  • Pyrazolo[1,5-a]pyrazinone: A bicyclic system known for its metabolic stability and ability to mimic purine bases, making it relevant in kinase inhibition and antimicrobial applications .
  • 1,2,4-Oxadiazole: A heterocycle with electron-withdrawing properties, often used to enhance binding affinity and bioavailability .
  • Trifluoromethyl group: Improves lipophilicity and resistance to oxidative metabolism .
  • Ethoxyphenyl group: Modulates solubility and may influence target selectivity .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O3/c1-2-34-18-8-6-15(7-9-18)19-13-20-23(33)31(10-11-32(20)29-19)14-21-28-22(30-35-21)16-4-3-5-17(12-16)24(25,26)27/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVQAVFXIASAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18F3N5O3C_{21}H_{18}F_3N_5O_3 with a molecular weight of approximately 428.4 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core substituted with an ethoxyphenyl group and a trifluoromethyl phenyl oxadiazole moiety.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Compound Cell Line IC50 (µM) Mechanism
Pyrazolo derivativeMCF-715.2Apoptosis induction
Pyrazolo derivativeA54912.8Cell cycle arrest

Immunomodulatory Effects

The compound's immunomodulatory properties have also been explored. It has been shown to modulate cytokine production in vitro, influencing both pro-inflammatory and anti-inflammatory pathways. For example, it significantly inhibited TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases.

Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroid models. The pyrazolo derivative demonstrated potent activity against several cancer types with minimal cytotoxicity to normal cells. This study highlights the therapeutic potential of this class of compounds in cancer treatment .

Study 2: Immunomodulatory Activity

In another investigation focusing on the immunomodulatory effects of similar compounds, it was found that derivatives could effectively enhance T-cell proliferation while inhibiting excessive inflammatory responses in murine models. The study reported a significant increase in CD4+ T cell populations upon treatment with the compound .

The biological activity of this compound can be attributed to several mechanistic pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It alters the production of key cytokines such as IL-6 and TNF-alpha, which are crucial in immune responses.
  • Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it can induce cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid heterocyclic system. Below is a comparison with related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrazolo[1,5-a]pyrazinone 4-Ethoxyphenyl, 1,2,4-oxadiazole (CF₃-phenyl) ~537.4 (calculated) High lipophilicity (CF₃), potential kinase inhibition
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl} Pyrazolo[1,5-a]pyrazinone 3-Chloro-4-ethoxyphenyl, 1,3-oxazole (methoxy/ethoxy) ~610.0 (calculated) Enhanced solubility (ethoxy), halogen (Cl) for target interaction
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dichlorophenyl, fluorophenyl, CF₃ ~454.7 (reported) Antitrypanosomal, antischistosomal activity
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Pyrazolo-benzoxazine hybrid 4-Ethoxyphenyl, benzoxazine ~428.4 (calculated) Improved metabolic stability (benzoxazine)

Key Observations :

  • Core Flexibility: Pyrazolo[1,5-a]pyrazinones (target compound) and pyrazolo[1,5-a]pyrimidines () share purine-mimetic properties but differ in ring size, affecting binding pocket compatibility.
  • Substituent Impact :
    • Trifluoromethyl (CF₃) : Enhances bioavailability in both the target compound and pyrazolo[1,5-a]pyrimidine derivatives .
    • Ethoxy Groups : Improve solubility but may reduce membrane permeability compared to halogens (e.g., Cl in ) .

Mechanistic Insights :

  • The 1,2,4-oxadiazole in the target compound may act as a hydrogen-bond acceptor, enhancing binding to ATP pockets in kinases .
  • Ethoxy groups in analogs () reduce cytotoxicity compared to halogenated derivatives, suggesting a trade-off between solubility and potency .

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